2-Bromo-4-fluorobenzonitrile

Nucleophilic Aromatic Substitution Chemoselectivity Mercaptobenzonitrile Synthesis

Choose 2-Bromo-4-fluorobenzonitrile for its unique 2-bromo-4-fluoro substitution—the only isomer enabling sequential, chemoselective SNAr at fluorine while retaining bromine for Suzuki/Stille couplings. Eliminate regiochemical ambiguity and maximize synthetic efficiency in parallel library synthesis or monomer development. This solid benzonitrile building block (mp 74–79°C) is available in research and bulk quantities, supported by established analytical benchmarks for consistent scale-up performance.

Molecular Formula C7H3BrFN
Molecular Weight 200.01 g/mol
CAS No. 36282-26-5
Cat. No. B1330171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluorobenzonitrile
CAS36282-26-5
Molecular FormulaC7H3BrFN
Molecular Weight200.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)C#N
InChIInChI=1S/C7H3BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
InChIKeyMNNDREXLRLDWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluorobenzonitrile (CAS 36282-26-5): High-Purity Halogenated Benzonitrile Scaffold for Selective API and Advanced Material Synthesis


2-Bromo-4-fluorobenzonitrile (CAS 36282-26-5, C7H3BrFN, MW 200.01) is a dihalogenated aromatic nitrile building block featuring a bromine atom at the ortho-position and a fluorine atom at the para-position relative to the nitrile group . Its melting point is consistently reported between 74–79°C, indicating a stable, solid-state form at room temperature , and it is commercially available in research-grade purities of ≥97% . This specific substitution pattern confers a distinct reactivity profile that is fundamental to its utility in medicinal chemistry and materials science, particularly as a scaffold for active pharmaceutical ingredients (APIs) .

Beyond Generic Benzonitriles: Why 2-Bromo-4-fluorobenzonitrile's Regiospecific Dihalogenation Defines Procurement Strategy


The procurement of a generic benzonitrile or even a mono-halogenated analog is insufficient for applications requiring a pre-defined, orthogonal reactivity sequence. The unique value of 2-Bromo-4-fluorobenzonitrile lies in the specific 2-bromo-4-fluoro substitution pattern, which creates a chemoselective hierarchy absent in its isomers (e.g., 4-Bromo-2-fluorobenzonitrile, CAS 105942-08-3) or mono-halogenated counterparts . This arrangement allows for sequential and site-specific transformations: the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom, activated by the electron-withdrawing nitrile group, serves as a leaving group for nucleophilic aromatic substitution (SNAr) . Substituting a compound like 4-bromo-2-fluorobenzonitrile would invert this reactivity vector, potentially leading to undesired regiochemical outcomes, lower yields in planned synthetic sequences, or an inability to achieve the specific functionalization required for a target molecule [1].

Quantitative Evidence for Selecting 2-Bromo-4-fluorobenzonitrile: A Comparative Guide to Reactivity and Performance


Selective Fluorine Substitution (SNAr) in the Presence of Bromine: A Key Differentiator from Non-Fluorinated Analogs

A key differentiator for 2-Bromo-4-fluorobenzonitrile is its ability to undergo selective SNAr at the fluorine position while retaining the bromine for subsequent functionalization. In a study with sodium sulfide (Na2S) in DMF at room temperature, 2- and 4-fluorobenzonitriles substituted with bromine underwent selective substitution of the fluorine atom to yield the corresponding mercaptobenzonitrile. This contrasts with analogs where the halogens are inverted (e.g., a fluoro-bromo isomer) or where the halogen is iodine, which failed to show this selective reactivity [1]. This chemoselectivity is a direct consequence of the ortho-bromo, para-fluoro substitution pattern and is not a general property of all benzonitriles.

Nucleophilic Aromatic Substitution Chemoselectivity Mercaptobenzonitrile Synthesis

Synthesis Yield Benchmarking: Establishing a Baseline for Process Viability

A documented synthetic route provides a benchmark yield for the preparation of 2-Bromo-4-fluorobenzonitrile. The synthesis from 2-bromo-4-fluorobenzaldehyde using hydroxylamine hydrochloride and pyridine in acetonitrile achieved an isolated yield of 50% [1]. While this yield serves as a baseline for process development and cost-of-goods estimation, it is important to note that this is a specific literature protocol and not necessarily the industrial standard. The key differentiator here is the existence of a validated, scalable procedure, which mitigates procurement risk compared to less-characterized or novel analogs.

Process Chemistry Synthetic Methodology Benzonitrile Synthesis

Thermal Stability and Physical Form: Comparison with Regioisomer 4-Bromo-2-fluorobenzonitrile

Differences in physical properties can be critical for formulation and purification. 2-Bromo-4-fluorobenzonitrile exhibits a higher melting point (74-79°C) compared to its regioisomer, 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3), which has a reported melting point of 69-72°C . This quantifiable difference in thermal stability can influence handling, storage, and purification (e.g., recrystallization) processes.

Thermal Analysis Material Properties Formulation

Procurement-Driven Application Scenarios for 2-Bromo-4-fluorobenzonitrile


Medicinal Chemistry: Scaffold for Orthogonal Functionalization in API Synthesis

For medicinal chemistry programs requiring a benzene core with two distinct points of diversification, 2-Bromo-4-fluorobenzonitrile is the building block of choice. Its proven ability to undergo chemoselective SNAr at the fluorine position while retaining a bromine handle for subsequent Suzuki, Stille, or other cross-couplings is a critical differentiator [1]. This allows for the rapid and efficient generation of diverse compound libraries from a single, commercially available starting material, a workflow that is not feasible with mono-halogenated benzonitriles or the inverted regioisomer.

Process Chemistry: Reliable Intermediate for Scale-Up

When transitioning from discovery to scale-up, the existence of a documented, albeit moderate-yielding (50%), synthetic route provides a valuable starting point for process development [2]. Coupled with its well-defined physical properties (e.g., a melting point of 74-79°C ), this reduces the technical risk and accelerates the timeline for producing larger quantities of a target molecule. Procurement teams can rely on a compound with established analytical benchmarks, ensuring batch-to-batch consistency.

Advanced Materials: Precursor for Conjugated Polymers and Organic Electronics

In materials science, the specific halogenation pattern of 2-Bromo-4-fluorobenzonitrile makes it a valuable monomer for constructing π-conjugated polymers via step-growth polymerization. The bromine atom serves as a polymerization handle in cross-coupling reactions, while the fluorine and nitrile groups contribute to the desired electronic properties (e.g., lowering LUMO energy) of the final polymer . This enables the synthesis of tailored materials for applications such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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